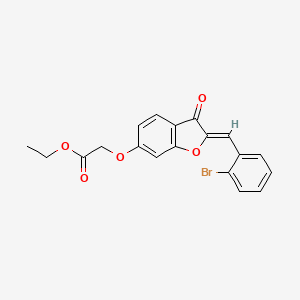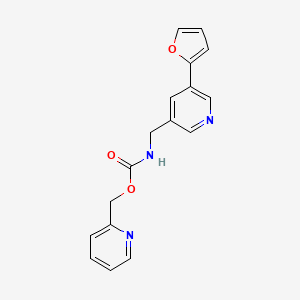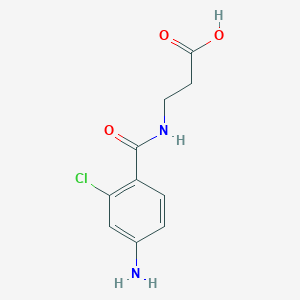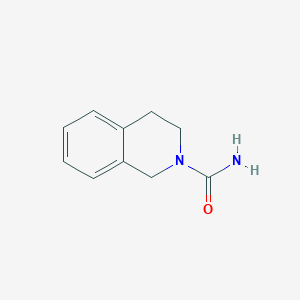
4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride” is a chemical compound with the CAS Number: 2172498-34-7 . It has a molecular weight of 260.12 . The IUPAC name for this compound is 4-(3-aminophenyl)pyrimidin-2-ol dihydrochloride .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related study describes the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods . One method uses trimethylamine as a classical method and the other uses magnesium oxide nanoparticles .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9N3O.2ClH/c11-8-3-1-2-7 (6-8)9-4-5-12-10 (14)13-9;;/h1-6H,11H2, (H,12,13,14);2*1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds, which are explored for their diverse biological activities. Researchers have developed novel derivatives and evaluated their potential in various therapeutic areas, excluding direct drug use, dosage information, and side effect profiles.
Cytotoxic Activity and Quantum Chemical Calculations : The compound has been utilized in synthesizing new derivatives with evaluated cytotoxic activities against cancer cell lines. Quantum chemical calculations provide insights into the molecular properties that may influence biological activity. For instance, Kökbudak et al. (2020) synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives and tested their cytotoxic activities against human liver and breast cancer cell lines, with results indicating potential therapeutic applications (Kökbudak et al., 2020).
Antimicrobial Activity : Some derivatives synthesized from this compound have been tested for antimicrobial efficacy. Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives and assessed their antimicrobial activity against selected bacterial and fungal strains, highlighting the compound's utility in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Fluorescence Binding Studies : The interaction of synthesized derivatives with proteins can reveal potential biological activities. Meng et al. (2012) synthesized p-hydroxycinnamic acid amides from a similar pyrimidin-2(1H)-one derivative and investigated their binding with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies, indicating potential biological interactions (Meng et al., 2012).
Antimicrobial Evaluation of Novel Derivatives : The synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones from derivatives of this compound and their subsequent antimicrobial evaluation showcase the compound's versatility in generating bioactive molecules. Gomha et al. (2018) synthesized these derivatives and evaluated their antimicrobial activities, providing insights into their potential therapeutic uses (Gomha et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of the compound 4-(3-Aminophenyl)pyrimidin-2(1H)-one dihydrochloride is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This interaction results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Biochemical Pathways
The compound affects the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation, induction of apoptosis, and significant inhibition of migration and invasion of cancer cells .
Eigenschaften
IUPAC Name |
6-(3-aminophenyl)-1H-pyrimidin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O.2ClH/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9;;/h1-6H,11H2,(H,12,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDRMUJYSHDEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=NC(=O)N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2632685.png)
![N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2632686.png)

![2-Cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2632690.png)
![(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2632691.png)


![1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethylurea](/img/structure/B2632694.png)



![2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol](/img/structure/B2632705.png)

